5-Formyl-N,N-dimethylpyrazole-1-sulfonamide
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Overview
Description
5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a pyrazole derivative that features a sulfonamide group and a formyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide typically involves the reaction of N,N-dimethylpyrazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The formyl group is introduced through a subsequent formylation reaction using formic acid or a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Carboxy-N,N-dimethylpyrazole-1-sulfonamide
Reduction: 5-Hydroxymethyl-N,N-dimethylpyrazole-1-sulfonamide
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-N,N-dimethylpyrazole-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can modulate neurological pathways and has potential therapeutic implications. The sulfonamide group plays a crucial role in its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
5-Formylpyrazole-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and binding properties.
N,N-Dimethylpyrazole-1-sulfonamide: Lacks the formyl group, which may limit its applications in formylation reactions.
5-Formyl-N-methylpyrazole-1-sulfonamide: Contains only one methyl group, which may influence its steric and electronic properties.
Uniqueness
5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is unique due to the presence of both the formyl and N,N-dimethyl groups, which confer specific chemical reactivity and binding properties. These structural features make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-formyl-N,N-dimethylpyrazole-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCRDNKCRMQSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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